- Cleavage of a phosphorus-carbon bond in dialkyl 1-phenyl-2-bromovinylphosphonites in the presence of sodium alcoholates, Zhurnal Obshchei Khimii, 1982, 52(8), 1926-7

Cas no 923-99-9 (Phosphorous acid,tripropyl ester)

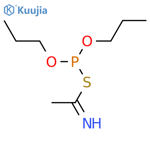

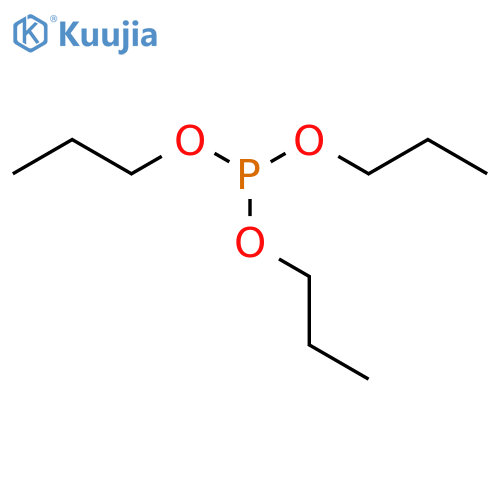

923-99-9 structure

Nom du produit:Phosphorous acid,tripropyl ester

Numéro CAS:923-99-9

Le MF:C9H21O3P

Mégawatts:208.23500418663

CID:807650

Phosphorous acid,tripropyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- Phosphorous acid,tripropyl ester

- TRIPROPYL PHOSPHITE

- Propyl phosphite ((PrO)3P) (7CI)

- Tripropyl phosphite (ACI)

- NSC 157378

- Tri-n-propyl phosphite

-

- Piscine à noyau: 1S/C9H21O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-9H2,1-3H3

- La clé Inchi: QOPBTFMUVTXWFF-UHFFFAOYSA-N

- Sourire: O(CCC)P(OCCC)OCCC

Propriétés expérimentales

- Dense: 0.942

- Point d'ébullition: 206.5°C

- Indice de réfraction: 1.4282

Phosphorous acid,tripropyl ester Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Phosphorus trichloride , Tripotassium phosphate Catalysts: Tetrahexylammonium chloride Solvents: Dichloromethane ; < 10 °C; 10 °C → 20 °C; 3 h, 20 °C

Référence

- Synthesis of tervalent phosphorus esters in biphasic system using potassium phosphate as unique solid base, Heteroatom Chemistry, 2008, 19(4), 360-364

Synthetic Routes 3

Conditions de réaction

Référence

- Thioacetimidoyl phosphites. Synthesis and reactions with proton-containing reagents, Zhurnal Obshchei Khimii, 1985, 55(3), 559-62

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 10 min, 0 °C

Référence

- Challenges and Hallmarks of Establishing Alkylacetylphosphonates as Probes of Bacterial 1-Deoxy-D-xylulose 5-Phosphate Synthase, ACS Infectious Diseases, 2017, 3(7), 467-478

Synthetic Routes 5

Conditions de réaction

Référence

- Reaction of derivatives of phosphorus(III) with acids, Zhurnal Obshchei Khimii, 1977, 47(6), 1234-8

Synthetic Routes 6

Conditions de réaction

1.1 heated

Référence

- Synthesis and reactivity of substituted α-carbonylphosphonites and their derivatives, Heteroatom Chemistry, 2012, 23(4), 352-372

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Diethyl ether ; rt; rt → 35 °C; 2 h, 35 °C

Référence

- Synthesis and crystal structure of some phosphite, thiophosphite, and amidophosphite copper(I) halide complexes, Heteroatom Chemistry, 2008, 19(5), 483-489

Synthetic Routes 8

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: Boron trifluoride etherate

Référence

- Synthesis of (trialkoxymethyl)phosphonates, Zhurnal Obshchei Khimii, 1988, 58(9), 2168-70

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Pyridine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Silver-Catalyzed Regioselective Phosphorylation of para-Quinone Methides with P(III)-Nucleophiles, Journal of Organic Chemistry, 2021, 86(21), 14983-15003

Phosphorous acid,tripropyl ester Raw materials

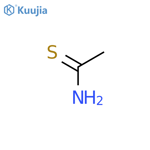

- Ethanimidothioic acid, anhydrosulfide with O,O-dipropyl hydrogen phosphorothioite (9CI)

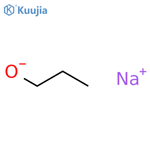

- Sodium propanolate

Phosphorous acid,tripropyl ester Preparation Products

Phosphorous acid,tripropyl ester Littérature connexe

-

J. Michalski,A. Skrowrońska J. Chem. Soc. C 1970 703

-

3. Proton nuclear magnetic resonance spectra of phosphorus-containing esters with transition-metal ionsRobert Engel,Alfred Jung J. Chem. Soc. C 1971 1761

923-99-9 (Phosphorous acid,tripropyl ester) Produits connexes

- 1809-21-8(Phosphonic acid,dipropyl ester)

- 831177-55-0(1-(2-methoxyethyl)-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

- 759-97-7(2-Bromo-1,1,3-trimethoxypropane)

- 1266821-37-7(1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2490406-14-7(N-(3-amino-4-methylpentyl)-3-chloro-N-methylpyrazolo1,5-apyrimidine-2-carboxamide dihydrochloride)

- 2098132-76-2(4-(Ethoxymethyl)-4-methylpiperidin-1-amine)

- 1526960-95-1(1-(1H-indazol-3-yl)-2-(methylamino)ethan-1-one)

- 2138132-87-1(1H-2-Benzopyran-3-carboxylic acid, 6-methyl-1-oxo-)

- 2171899-98-0(3-hydroxy-3-3-(hydroxymethyl)oxan-3-yl-1lambda6-thiolane-1,1-dione)

- 2172054-12-3(methyl 1-(1-hydroxy-4,4-dimethylcyclohexyl)cyclobutane-1-carboxylate)

Fournisseurs recommandés

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Shanghai Jinhuan Chemical CO., LTD.

Membre gold

Fournisseur de Chine

Lot

Hebei Ganmiao New material Technology Co., LTD

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif